molecular formula C17H16ClN3O B2682726 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea CAS No. 852140-66-0

1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

Cat. No. B2682726
CAS RN: 852140-66-0
M. Wt: 313.79
InChI Key: WYQGSGBVDCILPN-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a chlorophenyl group and a urea linkage.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a phenyl ring substituted with a chlorine atom, and a urea linkage connecting these two components .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring and the chlorophenyl group. The indole ring is a versatile substrate in organic chemistry and can undergo a variety of transformations . The chlorophenyl group could potentially be involved in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorine atom could increase the compound’s density and boiling point compared to similar compounds without halogen substitution .

Scientific Research Applications

Insecticidal Applications

A study highlighted two promising new insecticides, including a compound similar to 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, showcasing an unprecedented mode of action against insect species of different orders. The compounds were found to interfere with cuticle deposition, leading to a failure to moult or pupate in insects, which ultimately resulted in death. These findings suggest potential applications in pest control, emphasizing safety towards mammals and a specific action mechanism that targets insect development (Mulder & Gijswijt, 1973).

Corrosion Inhibition

Another significant application involves the corrosion inhibition of mild steel in acidic solutions. A related compound demonstrated good performance as an inhibitor, reducing the corrosion rate of mild steel in hydrochloric acid solutions. This research is crucial for industrial applications where corrosion resistance is vital, offering insights into the compound's effectiveness and mechanisms as a mixed-type inhibitor (Bahrami & Hosseini, 2012).

Antitumor Activities

In the realm of medicinal chemistry, derivatives of 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea have been synthesized and evaluated for their antitumor activities. Some derivatives showed promising results, highlighting the compound's potential as a scaffold for developing new cancer therapies. This research underscores the importance of structural modification and biological evaluation in drug discovery (Ling et al., 2008).

Electro-Optic Properties

A computational study assessed the electro-optic properties of a novel chalcone derivative closely related to 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea. The study provided insights into the compound's potential applications in nonlinear optics and optoelectronic device fabrication, demonstrating superior properties that could be leveraged in advanced technology (Shkir et al., 2018).

Environmental Impact

Research on the environmental occurrence and analytical detection methods for triclocarban, a compound structurally similar to 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, addresses the need for sensitive, selective, and affordable analytical techniques. This work is critical for understanding the environmental fate and impact of such compounds, contributing to environmental science and pollution control (Halden & Paull, 2004).

Mechanism of Action

Without specific context or additional information, it’s challenging to predict the biological activity or mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its reactivity and biological activity, which are not known from the information available .

Future Directions

Further studies could focus on the synthesis and characterization of “1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea”, as well as exploration of its potential biological activity. Its structure suggests it could be of interest in medicinal chemistry .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-11-8-13-9-12(2-7-16(13)20-11)10-19-17(22)21-15-5-3-14(18)4-6-15/h2-9,20H,10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQGSGBVDCILPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

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